molecular formula C14H21N7O B14936488 N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B14936488
M. Wt: 303.36 g/mol
InChI Key: NXGCOCBKSNSSAK-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both pyrazole and tetrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The tetrazole ring is often formed by the cyclization of nitriles with sodium azide in the presence of a catalyst.

The final step involves the coupling of the pyrazole and tetrazole intermediates with a cyclohexyl acetamide derivative. This coupling reaction is usually carried out under mild conditions using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and tetrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyrazole or tetrazole rings.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole and tetrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclohexyl acetamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: Unique due to the presence of both pyrazole and tetrazole rings.

    N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.

    N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanamide: Similar structure but with a methanamide group.

Uniqueness

This compound is unique due to its specific combination of pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21N7O

Molecular Weight

303.36 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C14H21N7O/c1-20-9-12(8-16-20)17-13(22)7-14(5-3-2-4-6-14)10-21-11-15-18-19-21/h8-9,11H,2-7,10H2,1H3,(H,17,22)

InChI Key

NXGCOCBKSNSSAK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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